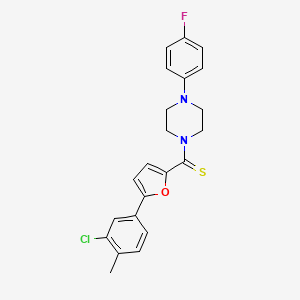

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[5-(3-chloro-4-methylphenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2OS/c1-15-2-3-16(14-19(15)23)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)18-6-4-17(24)5-7-18/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUMHFMXCJLIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 529.0 g/mol. The IUPAC name is N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide. The structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 529.0 g/mol |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and amination. Specific reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity. The use of automated systems in industrial production enhances consistency and quality control.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, affecting pathways involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins and activation of caspases.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties, potentially impacting serotonin and dopamine pathways, which may be beneficial in treating mood disorders.

Antimicrobial Activity

Preliminary tests suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared below with two analogs from the evidence (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects:

- The nitro groups in ’s analog increase molecular weight and polarity, likely reducing membrane permeability compared to the target’s chloro/methyl/fluoro substituents .

- The 4-fluorophenyl group on the target’s piperazine may improve binding affinity compared to ’s 2-nitrophenyl , as para-substitution often enhances steric compatibility with biological targets.

- ’s thiazole-triazole hybrid (Compound 4) exhibits crystallographic stability due to planar conformations, whereas the target’s furan-thione core may allow greater conformational flexibility .

Chirality and Stereochemical Considerations

- Target Compound: The presence of asymmetric centers is unlikely due to the planar furan ring and symmetric piperazine substitution. However, the 3-chloro-4-methylphenyl group may introduce restricted rotation, leading to atropisomerism under specific conditions.

- Insights: Chirality in analogs (e.g., triazole derivatives) could significantly affect bioactivity, as seen in Pasteur’s work on tartaric acid . For the target, lack of chiral centers simplifies synthesis but may limit enantiomer-specific interactions.

Q & A

Q. Q1. What are the established synthetic routes for (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step condensation and functionalization reactions. For example:

- Step 1: Prepare halogenated aromatic intermediates via Friedel-Crafts acylation or nucleophilic substitution (e.g., using ZnCl₂ as a catalyst for chlorination ).

- Step 2: Couple furan and piperazine moieties via thione-forming reactions (e.g., Lawesson’s reagent for sulfur incorporation).

- Characterization: Use FT-IR to confirm C=S stretching (~1200 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions. X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. Q2. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- FT-IR and Raman Spectroscopy: Identify vibrational modes of functional groups (e.g., C-Cl, C-F, C=S). highlights the use of FT-Raman for diazenyl compounds, applicable here .

- NMR: ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm) and piperazine protons (δ 2.5–3.5 ppm). ¹⁹F NMR confirms fluorophenyl group integrity .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields for this compound when scaling up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). ’s split-split plot design (randomized blocks with replicates) ensures statistical rigor .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while reducing side reactions (e.g., hydrolysis) .

- Catalyst Optimization: Test Lewis acids (e.g., AlCl₃, FeCl₃) for regioselective halogenation .

Q. Q4. How can contradictory bioactivity data (e.g., varying IC₅₀ values in receptor assays) be resolved?

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for targets like 5-HT or dopamine receptors .

- Molecular Dynamics (MD) Simulations: Model compound-receptor interactions to explain potency differences across studies .

Q. Q5. What environmental fate studies are relevant for assessing ecological risks of this compound?

Methodological Answer:

- Environmental Persistence: Conduct hydrolysis/photolysis experiments under simulated sunlight (UV-Vis) and varying pH (’s INCHEMBIOL framework) .

- Biotic Degradation: Use soil microcosms or microbial consortia to track metabolic byproducts via LC-MS .

- Bioaccumulation Potential: Calculate logP (octanol-water partition coefficient) to predict lipid solubility and trophic transfer .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported solubility or stability profiles?

Methodological Answer:

- Comparative Solubility Studies: Test in multiple solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis absorbance .

- Accelerated Stability Testing: Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC .

- Crystallinity Assessment: Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .

Pharmacological Profiling

Q. Q7. What in vitro/in vivo models are suitable for evaluating this compound’s CNS activity?

Methodological Answer:

- In Vitro:

- In Vivo:

Computational Chemistry

Q. Q8. Which computational methods predict the compound’s reactivity and metabolite formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.